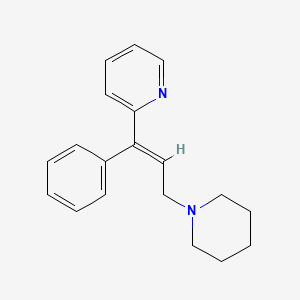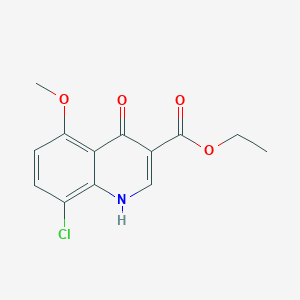
2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine is a chemical compound with the molecular formula C13H16Cl2N2 It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine typically involves the reaction of 2-chloroquinazoline with 4-chlorobutylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Formation of hydroxyl or amino-substituted quinazoline derivatives.
Oxidation Reactions: Formation of quinazoline N-oxides.
Reduction Reactions: Formation of dihydroquinazoline derivatives.
科学研究应用
2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
- 2-Chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine
- 2-Chloro-N-(4-chlorobutyl)-N-{4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}acetamide
Uniqueness
2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and development.
属性
CAS 编号 |
84347-13-7 |
|---|---|
分子式 |
C13H15Cl2N3 |
分子量 |
284.18 g/mol |
IUPAC 名称 |
2-chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C13H15Cl2N3/c1-18(9-5-4-8-14)12-10-6-2-3-7-11(10)16-13(15)17-12/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI 键 |
QVPNHGKKQGQMLK-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11843017.png)
![7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B11843019.png)
![3-[(Piperidin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843021.png)
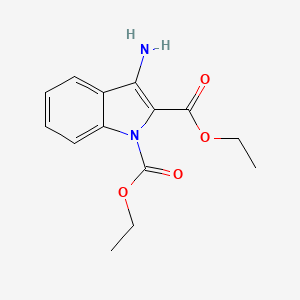
![2-Bromo-4,6-dichlorothieno[2,3-b]pyridine](/img/structure/B11843024.png)

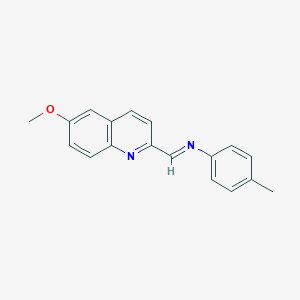
![1-([1,1'-Biphenyl]-4-yl)-2-cyclohexylethanone](/img/structure/B11843048.png)

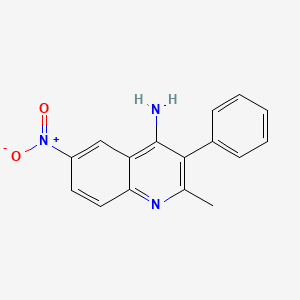
![4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11843066.png)

